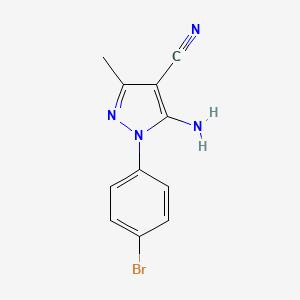

5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE

Description

BenchChem offers high-quality 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(4-bromophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXAHPLZAJJVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506192 | |

| Record name | 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76982-35-9 | |

| Record name | 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-4-cyano-3-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and potential pharmacological significance, drawing upon established principles of heterocyclic chemistry and the known biological activities of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Several commercially successful drugs, underscore the therapeutic importance of this scaffold.[2] The metabolic stability and versatile synthetic accessibility of pyrazoles make them a "privileged scaffold" in drug discovery.[4] This guide focuses on the specific derivative, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, a compound of interest due to the combined structural features of a substituted pyrazole core, a bromophenyl group, and a cyano moiety, all of which can influence its biological activity.[3]

Molecular Structure and Physicochemical Properties

The target molecule, 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, possesses a well-defined structure with key functional groups that are expected to dictate its chemical and biological behavior.

Caption: Chemical structure of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification / Source |

| Molecular Formula | C11H8BrN3 | Based on structure |

| Molecular Weight | 262.11 g/mol | Calculated from formula |

| XLogP3 | 3.2 | Estimated based on similar structures[5] |

| Hydrogen Bond Donors | 0 | No N-H or O-H bonds |

| Hydrogen Bond Acceptors | 3 | Two pyrazole nitrogens and one cyano nitrogen |

| Appearance | Likely a solid at room temperature | Based on related compounds[6] |

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.

Causality Behind Experimental Choices:

-

Knorr Pyrazole Synthesis: This is a classic and highly reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound (ethyl acetoacetate) and a hydrazine (4-bromophenylhydrazine).[7][8][9][10] The reaction is typically high-yielding due to the formation of a stable aromatic ring.[8]

-

Vilsmeier-Haack Formylation: This reaction is a standard and efficient method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazoles, specifically at the C4 position.[11][12][13][14] The use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) generates the electrophilic Vilsmeier reagent in situ.[13]

-

Conversion of Aldehyde to Nitrile: A common and effective way to convert an aldehyde to a nitrile is through a two-step process involving the formation of an oxime with hydroxylamine, followed by dehydration.[11] This method avoids harsh conditions that might degrade the pyrazole ring.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of related pyrazole derivatives.

Step 1: Synthesis of 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazolone intermediate.

Step 2: Synthesis of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

-

In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide (5.0 eq) with stirring.

-

To this reagent, add 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture at 60-70 °C for 2-3 hours.

-

Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole

-

Dissolve 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

-

Reflux the mixture for 1-2 hours until the aldehyde is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

To the resulting crude oxime, add acetic anhydride and heat at 100-120 °C for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization

The structure of the final compound can be confirmed using standard spectroscopic techniques. The following are the expected spectral data based on analogous compounds.[15][16]

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl protons (δ ≈ 2.3-2.5 ppm).- Aromatic protons of the bromophenyl group appearing as two doublets (δ ≈ 7.5-7.8 ppm).- Singlet for the C5-H of the pyrazole ring (δ ≈ 8.0-8.5 ppm). |

| ¹³C NMR | - Signal for the methyl carbon (δ ≈ 14-16 ppm).- Signal for the cyano carbon (δ ≈ 115-120 ppm).- Signals for the pyrazole and bromophenyl carbons in the aromatic region. |

| IR (KBr, cm⁻¹) | - A sharp peak for the C≡N stretch (ν ≈ 2220-2240 cm⁻¹).- C-H stretching and C=C/C=N stretching in the aromatic region. |

| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |

Potential Biological Significance and Applications

While the specific biological activity of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole has not been reported, the pyrazole scaffold is associated with a wide range of pharmacological activities.[1][2][3]

-

Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][17][18] The presence of the bromophenyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

-

Anti-inflammatory Effects: Substituted pyrazoles are well-known for their anti-inflammatory properties.[2] The target molecule could be investigated for its ability to inhibit key inflammatory mediators.

-

Anticancer Potential: A growing body of research highlights the anticancer activity of pyrazole derivatives, with some compounds showing inhibitory effects on specific kinases or inducing apoptosis in cancer cell lines.[19] The cyano group can act as a hydrogen bond acceptor, potentially interacting with biological targets.

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of the title compound makes it a candidate for screening against various kinase targets.

Further research, including in vitro and in vivo pharmacological evaluations, is necessary to fully elucidate the therapeutic potential of this compound.[20][21]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. The proposed synthetic route is based on robust and well-documented chemical transformations. The structural features of this molecule suggest that it is a promising candidate for further investigation in the field of drug discovery, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. The information presented herein is intended to serve as a valuable resource for researchers embarking on the study of this and related pyrazole derivatives.

References

-

Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). SlideShare. Retrieved from [Link]

- Kumar, A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(1), 109-122.

-

Kumar, A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

- Sharma, V., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(10-s), 136-148.

- Nițulescu, G. M., et al. (2010).

-

Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

- Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.

- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (2025). BenchChem.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 5(4), 323-330.

- Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166–177.

- Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. (2014). Digital Commons@ETSU.

- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2011).

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- Synthesis and reactions of pyrazole-4-carbaldehydes. (2012).

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2018). Royal Society of Chemistry.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI.

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PubMed Central.

- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016).

-

1-(4-bromophenyl)pyrazole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile. (n.d.). PubChemLite. Retrieved from [Link]

-

5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. (n.d.). SpectraBase. Retrieved from [Link]

- Analytical data and colours of the methylpyrazole complexes. (1985).

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. 1-(4-Bromophenyl)pyrazole-3-carbonitrile | C10H6BrN3 | CID 116818290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. name-reaction.com [name-reaction.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 21. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide to 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE (CAS No. 76982-35-9)

A Keystone Intermediate for Advanced Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive overview of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The strategic incorporation of a 4-bromophenyl group at the N1 position, a cyano group at C4, and an amino group at C5 creates a molecule with a rich chemical reactivity profile and a high potential for biological activity. This document details the synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib, feature a pyrazole core, underscoring its therapeutic relevance.[3][4]

The subject of this guide, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, is a highly functionalized pyrazole derivative. The key substituents—an amino group, a cyano group, and a bromophenyl moiety—each contribute to its unique chemical and biological properties. The 5-amino group is a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures, such as fused pyrazolo[1,5-a]pyrimidines.[5] The 4-cyano group, an electron-withdrawing moiety, influences the electronic properties of the pyrazole ring and can participate in various chemical transformations. The 1-(4-bromophenyl) substituent is of particular interest in drug design, as the bromine atom can act as a halogen bond donor and the phenyl ring can engage in pi-stacking interactions with biological targets.[6]

This guide will delve into the synthetic pathways to access this molecule, its detailed spectroscopic characterization, and its potential as a building block in the development of novel therapeutic agents and functional materials.

Synthesis and Mechanistic Insights

The synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole can be achieved through a multicomponent reaction, a highly efficient strategy in modern organic synthesis that allows for the construction of complex molecules in a single step.[5] A plausible and efficient synthetic route is the three-component condensation of (4-bromophenyl)hydrazine, malononitrile, and a β-keto-nitrile or a related activated methylene compound.

A general and widely applicable approach to substituted 5-aminopyrazoles involves the reaction of a hydrazine with a suitable three-carbon synthon.[7] One of the most common methods is the reaction of hydrazines with β-ketonitriles.

Proposed Synthetic Pathway

A logical synthetic approach to 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole involves the condensation of (4-bromophenyl)hydrazine with 2-cyano-3-oxobutanenitrile (not commercially available) or a more accessible equivalent. A highly plausible and documented approach for similar structures is a one-pot, three-component reaction.

Caption: Proposed synthetic pathway for 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-established method for the synthesis of analogous 5-aminopyrazole-4-carbonitriles and is expected to be effective for the target molecule.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (10 mmol), ethyl 2-cyano-3-oxobutanoate (10 mmol), and ethanol (50 mL).

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes. Subsequently, add a catalytic amount of a base, such as triethylamine or piperidine (0.5 mL), and heat the reaction mixture to reflux for 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with cold water, and the resulting solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.

Spectroscopic Characterization

| Property | Value |

| Molecular Formula | C₁₁H₉BrN₄ |

| Molecular Weight | 277.12 g/mol |

| Appearance | Expected to be a solid |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm, corresponding to the C3-methyl group.

-

Amino Protons: A broad singlet in the region of δ 4.0-6.0 ppm, corresponding to the C5-amino group. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm), including the carbon bearing the bromine atom (expected to be at a lower field).

-

Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon, attached to the cyano group, is expected to be at a relatively low field.

-

Cyano Carbon: A signal in the region of δ 115-125 ppm for the nitrile carbon.

-

Methyl Carbon: A signal at approximately δ 10-20 ppm for the methyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group.[8]

-

C≡N Stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.[9]

-

C=C and C=N Stretching: Bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the pyrazole and benzene rings.

-

C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.[2]

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 276 and 278, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Fragmentation patterns may include the loss of the bromine atom, the cyano group, and cleavage of the pyrazole ring.

Reactivity and Chemical Transformations

The multiple functional groups in 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole make it a versatile building block for the synthesis of more complex heterocyclic systems.

Caption: Reactivity map of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.

-

Reactions of the 5-Amino Group: The amino group can be readily acylated, sulfonated, or diazotized, providing access to a wide range of derivatives. It is also a key nucleophile in cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5]

-

Transformations of the 4-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, further expanding the synthetic utility of this scaffold.

-

Modifications of the 1-(4-Bromophenyl) Group: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.

Applications in Drug Discovery and Materials Science

While specific biological data for 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole is not extensively published, the known pharmacological activities of its constituent motifs suggest significant potential in several therapeutic areas.

Potential Therapeutic Applications

-

Oncology: Pyrazole derivatives are well-established as kinase inhibitors.[10] The 1-phenylpyrazole scaffold is present in several potent anticancer agents. The combination of the pyrazole core with a bromophenyl group could lead to compounds with activity against various cancer cell lines.

-

Anti-inflammatory Agents: The pyrazole ring is a core component of COX-2 inhibitors.[11] The anti-inflammatory potential of this compound warrants investigation.

-

Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[11]

Utility in Materials Science

The highly conjugated and polarizable structure of this pyrazole derivative suggests potential applications in materials science, particularly in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of pyrazole derivatives can be tuned by modifying the substituents.

-

Sensors: The functional groups on the molecule could be tailored to selectively bind to specific analytes.

Conclusion

5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole is a strategically designed heterocyclic compound with a high potential for applications in drug discovery and materials science. Its versatile chemical reactivity, stemming from the presence of multiple functional groups, makes it an ideal building block for the synthesis of diverse and complex molecular architectures. The established pharmacological importance of the pyrazole scaffold, combined with the favorable properties imparted by the bromophenyl and cyano substituents, positions this molecule as a valuable tool for researchers and scientists in their quest for novel therapeutic agents and functional materials. Further investigation into the biological activities and material properties of this compound and its derivatives is highly warranted.

References

- BenchChem. (n.d.). Efficacy Showdown: Bromophenyl vs. Chlorophenyl Pyrazole Derivatives in Drug Discovery.

- Ramsay, R. R., Popovic-Nikolic, M. R., Nikolic, K., Uliassi, E., & Bolognesi, M. L. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 649932.

- Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481.

- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Basile, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 653.

- Thore, S. N. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research, 7(2), 01-11.

- Mukherjee, A., & Mahalanabis, K. K. (2009). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-5-(4-BROMOPHENYL)-NITRILE IMINE: REGIO- AND STEREOSELECTIVE SYNTHESIS OF A NEW CLASS OF SUBSTITUTED 3-PYRAZOLYL-2-PYRAZOLINES AND PYRAZOLES. HETEROCYCLES, 78(4), 911-922.

- Mukherjee, A., & Mahalanabis, K. K. (2009). Preparation of 4-Cyano-3-methyl-1-phenyl-1H-pyrazole-5-(4-bromophenyl)nitrile Imine. Semantic Scholar.

- Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116851.

-

Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481. [Link]

- Naimi, A., et al. (2018).

- Singh, S. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2029.

- Al-Mulla, A. (2017). A review: biological importance of pyrazole derivatives. Arabian Journal of Chemistry, 10, S1626-S1643.

- Castagnolo, D., et al. (2008). Synthesis and antitubercular evaluation of new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 18(11), 3249-3252.

- Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 183-200.

-

Beavis, R. C., & Chait, B. T. (1989). Matrix-assisted laser-desorption mass spectrometry using 355 nm radiation. Rapid Communications in Mass Spectrometry, 3(12), 436-439. [Link]

-

Dake, G. (n.d.). Chemistry 203-IR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

Dake, G. (n.d.). Chemistry 203-IR Spectroscopy. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

- Centers for Medicare & Medicaid Services. (2022). Medicare Outpatient CPT/HCPCS Excluded Services List, Calendar Year (CY)/Payment Year (PY) 2022.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 5-aminopyrazole scaffold is a versatile building block for a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the 5-Aminopyrazole Core

The pyrazole ring system is a cornerstone in the design of therapeutic agents.[4] The specific functionalization present in 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, namely the amino, cyano, and bromophenyl groups, provides multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[1][3] The inherent biological activities associated with the 5-aminopyrazole core underscore the importance of robust and efficient synthetic routes to this class of compounds.[1][3][5]

Strategic Approach to Synthesis: The Knorr Pyrazole Synthesis and its Modern Variants

The most reliable and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[1][5][6][7][8] This approach is favored for its high efficiency, broad substrate scope, and the ready availability of starting materials.

The reaction proceeds through a well-established mechanism.[1][5][8] Initially, the hydrazine undergoes a nucleophilic attack on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable, aromatic pyrazole ring after dehydration.[1][5][8]

Modern advancements have led to the development of one-pot, multicomponent reactions that streamline the synthesis, improve yields, and adhere to the principles of green chemistry.[4][9][10][11][12] These methods often employ catalysts to enhance reaction rates and facilitate the use of more environmentally benign solvents.

Visualizing the Synthetic Pathway

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 5-Aminopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a vast array of biologically active agents.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of 5-aminopyrazole derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect key synthetic strategies, from classical cyclocondensation reactions to innovative multicomponent approaches, elucidating the mechanistic rationale behind these methodologies. Furthermore, this guide will illuminate the critical role of 5-aminopyrazoles as versatile building blocks for constructing complex heterocyclic systems with significant therapeutic potential, including kinase inhibitors and anticancer agents.[5][6][7]

The 5-Aminopyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in numerous pharmaceuticals.[2][8] The introduction of an amino group at the 5-position imbues the scaffold with unique electronic properties and versatile reactivity, making it an invaluable synthon in drug discovery.[1][9][10] The 5-aminopyrazole moiety can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with biological targets.[11] Its polyfunctional nature, possessing multiple nucleophilic sites, allows for diverse chemical transformations, leading to the generation of extensive compound libraries for high-throughput screening.[1]

The significance of 5-aminopyrazole derivatives is underscored by their presence in a wide range of bioactive molecules exhibiting anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[3][4][5] For instance, they form the core of several potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[7][11]

Synthetic Strategies for 5-Aminopyrazole Derivatives

The construction of the 5-aminopyrazole ring can be achieved through several robust and versatile synthetic routes. The choice of a particular method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Classical Synthesis: Cyclocondensation of β-Ketonitriles with Hydrazines

The most traditional and widely employed method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[12] This reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.

Causality Behind Experimental Choices:

-

Solvent: The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism.

-

Catalyst: The reaction can be performed without a catalyst, but the addition of a weak base like triethylamine (TEA) can accelerate the reaction by deprotonating the hydrazine, increasing its nucleophilicity.[1] In some cases, acid catalysis can be used to activate the ketone carbonyl group.

-

Temperature: Refluxing the reaction mixture is common to provide the necessary activation energy for the cyclization step.

Experimental Protocol: Synthesis of 3-substituted-1H-pyrazol-5-amine

-

Dissolution: Dissolve the β-ketonitrile (1.0 eq) in ethanol.

-

Addition of Hydrazine: Add the desired hydrazine hydrate or substituted hydrazine (1.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Visualizing the Mechanism:

Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.

Multicomponent Reactions (MCRs): An Efficient Approach

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step.[13][14] Several MCRs have been developed for the synthesis of 5-aminopyrazole derivatives, often involving the condensation of an aldehyde, a malononitrile derivative, and a hydrazine.[15]

Causality Behind Experimental Choices:

-

Catalyst: MCRs for 5-aminopyrazole synthesis are often catalyzed by either a base (e.g., piperidine, DABCO) or a Lewis acid to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[15]

-

Solvent: Green solvents like water or ethanol are often employed, making these reactions environmentally friendly.[16]

-

Reaction Conditions: These reactions are often performed at room temperature or with gentle heating, contributing to their efficiency and sustainability.

Experimental Protocol: One-Pot Synthesis of 1,3-Diaryl-5-aminopyrazole-4-carbonitriles

-

Mixing Reagents: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the arylhydrazine (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Isolation: The product usually precipitates from the reaction mixture upon completion. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure 5-aminopyrazole derivative.

Visualizing the Workflow:

Caption: Workflow for the multicomponent synthesis of 5-aminopyrazoles.

Synthesis from α,β-Unsaturated Nitriles

Another important route to 5-aminopyrazoles involves the reaction of α,β-unsaturated nitriles with hydrazines. This method is particularly useful for accessing derivatives with specific substitution patterns that may not be readily available from β-ketonitriles. The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by intramolecular cyclization.

The 5-Aminopyrazole Scaffold in Drug Discovery: A Gateway to Bioactive Molecules

The true power of 5-aminopyrazole derivatives lies in their utility as versatile building blocks for the synthesis of more complex, fused heterocyclic systems with significant biological activity.[1][9][17] The presence of multiple nucleophilic centers (the N1-H, the 5-amino group, and the C4 position) allows for a variety of subsequent chemical transformations.[1][14]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered considerable attention due to their diverse pharmacological properties, including kinase inhibitory and anticancer activities.[5] A common strategy for their synthesis involves the reaction of 5-aminopyrazoles with 1,3-dielectrophiles such as β-diketones or enaminones.[9][10]

Visualizing the Synthetic Pathway:

Caption: Synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with a broad spectrum of biological activities.[5] These can be readily synthesized from 5-aminopyrazoles by reaction with various reagents, including β-ketoesters and α,β-unsaturated ketones.[17]

5-Aminopyrazoles as Kinase Inhibitors

A significant application of 5-aminopyrazole derivatives is in the development of kinase inhibitors.[6][7][8] The aminopyrazole core can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for potent inhibition.[11] Structure-activity relationship (SAR) studies have shown that modifications at the N1, C3, and C4 positions of the 5-aminopyrazole scaffold can be systematically explored to optimize potency and selectivity against specific kinases.[7][18] For example, 5-aminopyrazole derivatives have been successfully developed as inhibitors of p38α MAP kinase and cyclin-dependent kinases (CDKs).[7][11]

Table 1: Examples of Bioactive 5-Aminopyrazole Derivatives

| Compound Class | Biological Activity | Therapeutic Area |

| Pyrazolo[3,4-d]pyrimidines | Kinase inhibitors (e.g., for FGFR) | Oncology |

| Substituted 5-aminopyrazoles | p38α MAP kinase inhibitors | Anti-inflammatory |

| Fused pyrazoloazines | Various (anticancer, antimicrobial) | Infectious Diseases, Oncology |

| Aminopyrazole amides | CDK inhibitors | Oncology |

Conclusion and Future Perspectives

The 5-aminopyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The synthetic methodologies for accessing these derivatives are well-established and continue to be refined, with a growing emphasis on green and efficient processes like multicomponent reactions. The ability to readily functionalize the 5-aminopyrazole core allows for the creation of diverse chemical libraries, which are essential for identifying novel drug candidates. As our understanding of disease biology deepens, the rational design of 5-aminopyrazole-based molecules targeting specific biological pathways will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles. The future of 5-aminopyrazole chemistry in drug discovery remains bright, with ongoing research focused on exploring new synthetic routes, expanding their chemical space, and harnessing their therapeutic potential to address unmet medical needs.

References

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (NIH). [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]

-

Two-component reactions of 5-amino-pyrazole derivatives with various reagents for the synthesis of pyrazole-fused six-membered heterocycles. ResearchGate. [Link]

-

Some biologically active 5-aminopyrazole derivatives. ResearchGate. [Link]

-

Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. CSIRO Publishing. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (NIH). [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

-

New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Publishing System. [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

-

Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ConnectSci. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. National Institutes of Health (NIH). [Link]

-

DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. ResearchGate. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Institutes of Health (NIH). [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Odesa University. [Link]

-

Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. SIOC Journals. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scirp.org [scirp.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. connectsci.au [connectsci.au]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the-5-AMINO-1-(4-BROMOPHENYL)-4-CYANO-3-METHYL-1H-PYRAZOLE: A Proposed Mechanism of Action as a Janus Kinase (JAK) Inhibitor

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This guide focuses on the specific, yet under-characterized molecule, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole. Given the absence of extensive direct research on this compound, this document synthesizes information from structurally related aminopyrazole derivatives to propose a well-founded, hypothetical mechanism of action. We postulate that this compound functions as an ATP-competitive inhibitor of the Janus Kinase (JAK) family, a critical mediator of cytokine signaling. This guide will deconstruct the molecule's key structural features, outline the proposed inhibitory mechanism on the JAK/STAT pathway, provide a comprehensive workflow for experimental validation, and discuss its potential therapeutic implications.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a prolific scaffold in the development of therapeutic agents.[3][4] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][4] A significant number of pyrazole-containing molecules have been successfully developed as protein kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders.[7] The structural versatility of the pyrazole core allows for precise modification to achieve high potency and selectivity against specific kinase targets.[5][8]

This guide will focus on a specific derivative, 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, and propose a mechanism of action based on established structure-activity relationships (SAR) for this class of compounds.

Molecular Deconstruction and Rationale for Proposed Mechanism

The pharmacological activity of a molecule is intrinsically linked to its structure. By analyzing the key functional groups of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole, we can infer its likely biological target.

-

The 5-Aminopyrazole Core: The aminopyrazole moiety is a well-established pharmacophore for kinase inhibition.[9][10] The amino group at the 5-position can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket.[11] This interaction mimics the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors. Numerous potent kinase inhibitors, including those targeting p38 MAP kinase and Janus Kinases (JAKs), are built upon this scaffold.[11][12]

-

The 1-(4-Bromophenyl) Substituent: The N-linked phenyl group is a common feature in aminopyrazole-based kinase inhibitors.[9] The bromine atom at the para position is an electron-withdrawing group that can influence the electronic properties of the entire molecule. Furthermore, this phenyl ring and its substituent can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity and selectivity. While some studies on simple bromopyrazoles have shown effects on noradrenaline levels, in the context of a more complex molecule like this, its primary role is more likely related to target engagement within a kinase active site.[13]

-

The 4-Cyano Group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In several known JAK inhibitors, a cyano group is critical for achieving high potency.[14] For example, in the approved JAK inhibitor Ruxolitinib, which also contains a pyrazole ring, a cyano group plays a key role in its activity.[15]

Proposed Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a critical communication route for numerous cytokines, interferons, and hormones that regulate cell growth, differentiation, and immune responses.[12] Dysregulation of this pathway is implicated in a variety of diseases, including myelofibrosis, rheumatoid arthritis, and psoriasis.[15]

We propose that 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole functions as a Type I kinase inhibitor, binding to the ATP-binding site of JAKs (JAK1, JAK2, JAK3, and/or TYK2). This binding event prevents the phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins. The unphosphorylated STATs cannot translocate to the nucleus, thus preventing the transcription of target genes involved in inflammation and cell proliferation.[16]

Caption: Proposed inhibition of the JAK/STAT pathway.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-step experimental approach is necessary. This workflow progresses from computational predictions to biochemical assays and finally to cell-based functional assays.

Caption: A multi-phase workflow for validating the proposed mechanism.

Detailed Experimental Protocols

Phase 1: In Silico Modeling and Synthesis

-

Molecular Docking:

-

Objective: To predict the binding mode and affinity of the compound to the ATP-binding sites of JAK1, JAK2, JAK3, and TYK2.

-

Protocol:

-

Obtain crystal structures of human JAKs from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole.

-

Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds with the hinge region) and estimate the binding energy.

-

-

Phase 2: In Vitro Biochemical Assays

-

JAK Enzyme Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay):

-

Objective: To quantify the inhibitory activity of the compound against isolated JAK enzymes and determine IC50 values.

-

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the recombinant JAK enzyme, a suitable substrate (e.g., a generic peptide), and ATP.

-

Add the test compound dilutions to the wells. Include positive (known JAK inhibitor, e.g., Ruxolitinib) and negative (DMSO vehicle) controls.

-

Incubate at 30°C to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Phase 3: In Vitro Cell-Based Assays

-

STAT Phosphorylation Assay (Western Blot):

-

Objective: To determine if the compound inhibits JAK activity within a cellular context by measuring the phosphorylation of its direct downstream target, STAT.

-

Protocol:

-

Culture a cytokine-dependent cell line (e.g., TF-1 cells) in appropriate media.

-

Starve the cells of cytokines to reduce basal STAT phosphorylation.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a cytokine (e.g., IL-3 or GM-CSF) to activate the JAK/STAT pathway.

-

Lyse the cells and collect the protein lysate.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

Quantify band intensities to determine the effect of the compound on STAT phosphorylation.

-

-

Data Presentation and Interpretation

The results from the experimental workflow should be tabulated for clear comparison and interpretation.

| Assay Type | Parameter Measured | Target(s) | Expected Outcome for an Active Compound |

| Biochemical | IC50 (nM) | JAK1, JAK2, JAK3, TYK2 | Low nanomolar IC50 values |

| Cell-Based | p-STAT Inhibition (IC50, µM) | Cellular JAKs | Dose-dependent decrease in p-STAT levels |

| Cell-Based | Cell Viability (CC50, µM) | Cancer Cell Lines | High CC50 value (low cytotoxicity) |

A successful outcome would be the demonstration of potent, low-nanomolar inhibition of one or more JAK enzymes in biochemical assays, which translates to the inhibition of STAT phosphorylation in a cellular context at sub-micromolar or low-micromolar concentrations, with minimal off-target effects or general cytotoxicity.

Conclusion and Future Directions

This guide proposes a scientifically-grounded, hypothetical mechanism of action for 5-amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole as a Janus Kinase inhibitor. This hypothesis is built upon the well-established structure-activity relationships of the aminopyrazole scaffold in kinase inhibitor design.[9][12] The outlined experimental workflow provides a clear and robust path to validate this proposed mechanism, from initial in silico predictions to definitive cell-based functional assays.

Confirmation of this compound as a potent and selective JAK inhibitor would position it as a valuable lead molecule for the development of novel therapeutics for a range of inflammatory diseases and cancers. Future work would involve extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, followed by in vivo studies in relevant animal models of disease.

References

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

PubMed. (n.d.). Effect of pyrazole, 4-methylpyrazole, 4-bromopyrazole and 4-iodopyrazole on brain noradrenaline levels of mice and rats. PubMed. [Link]

-

PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

-

PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

-

PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

PubMed. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

-

PubMed Central. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC. [Link]

-

PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

-

MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

PubMed Central. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

-

ResearchGate. (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

-

MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

NIH. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. [Link]

-

PubMed. (n.d.). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed. [Link]

-

Bentham Science Publishers. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

-

ResearchGate. (2025). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

-

YouTube. (2024). How JAK Inhibitors Work!. YouTube. [Link]

-

RSC Publishing. (n.d.). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. [Link]

-

ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. [Link]

-

PubMed Central. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

-

PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of pyrazole, 4-methylpyrazole, 4-bromopyrazole and 4-iodopyrazole on brain noradrenaline levels of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

Substituted Pyrazoles: A Technical Guide to Key Therapeutic Targets and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature allow for multi-positional substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of numerous blockbuster drugs and a robust pipeline of clinical candidates targeting a wide array of diseases.[1] This technical guide provides an in-depth analysis of the key therapeutic targets of substituted pyrazoles, detailing the mechanisms of action, structure-activity relationships (SAR), and the experimental workflows that drive their discovery and development. We will explore their established roles as inhibitors of enzymes like kinases and cyclooxygenases, their function as receptor modulators, and their growing importance in combating microbial infections.[2][3][4]

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

First identified in 1959 from watermelon seeds, the pyrazole moiety has become a cornerstone of modern drug design.[2] Its unique structure offers several advantages:

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]

-

Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

Structural Versatility: The ring can be readily substituted at multiple positions (N1, C3, C4, and C5), allowing chemists to precisely orient functional groups to engage with target binding sites.[5]

-

Bioisosterism: The pyrazole ring can serve as a bioisostere for other aromatic systems, like a phenyl ring, often enhancing potency and improving physicochemical properties such as solubility.[6]

These features have enabled the development of pyrazole-containing drugs for inflammation, cancer, cardiovascular disease, and neurological disorders.[7][3]

Caption: General structure of the pyrazole ring showing key positions for substitution.

Key Therapeutic Targets and Mechanisms of Action

Substituted pyrazoles exert their therapeutic effects primarily through the highly specific modulation of key biological macromolecules. Their versatility allows them to target diverse classes of proteins.

Enzyme Inhibition

2.1.1. Protein Kinases: The Cancer and Inflammation Axis

Protein kinases are a major class of enzymes targeted by pyrazole derivatives, particularly in oncology and immunology.[3][8] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[9] Pyrazole-based compounds are often designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block its phosphorylating activity.[10][11]

-

Janus Kinases (JAKs): Inhibitors like Ruxolitinib and Baricitinib target the JAK family of tyrosine kinases. By blocking the JAK-STAT signaling pathway, these drugs effectively suppress the production of inflammatory cytokines, making them crucial for treating myelofibrosis and rheumatoid arthritis.[7]

-

Receptor Tyrosine Kinases (RTKs): Pyrazoles are effective inhibitors of RTKs such as RET and VEGFR. Pralsetinib, which contains two pyrazole units, is a potent and selective inhibitor of the RET receptor, approved for treating certain types of lung and thyroid cancer.[1]

-

p38 MAP Kinase: This kinase is a key mediator of the inflammatory response. The pyrazole group serves as a central scaffold to optimally position aromatic groups within the ATP binding site of p38, with the pyridine ring forming a critical hydrogen bond with the amide nitrogen of Met 109 in the hinge region of the enzyme.[12]

-

Bruton's Tyrosine Kinase (BTK): The tetra-substituted pyrazole derivative Pirtobrutinib is a BTK inhibitor approved for treating mantle cell lymphoma.[1]

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.

2.1.2. Cyclooxygenases (COX): The Anti-inflammatory Mainstay

The most well-known application of pyrazoles is in the development of selective COX-2 inhibitors.[13] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible during inflammation.[15]

-

Celecoxib (Celebrex): This landmark drug features a diaryl-substituted pyrazole core. The specific arrangement of the phenyl and sulfonamide-substituted phenyl groups on the pyrazole ring allows it to selectively bind to a hydrophobic side pocket present in the COX-2 active site but absent in COX-1, thereby avoiding the gastrointestinal side effects associated with non-selective NSAIDs.[2][16]

2.1.3. Monoamine Oxidases (MAO): Targeting Neurological Disorders

MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[17] Inhibition of these enzymes can increase neurotransmitter levels, providing therapeutic benefits in depression and neurodegenerative disorders like Parkinson's disease.[18] Pyrazole and its reduced form, pyrazoline, can be considered cyclic hydrazine moieties, a classic scaffold for MAO inhibitors.[19][20]

-

Mechanism: Halogen substitutions on phenyl rings attached to the pyrazoline core have been shown to confer potent and selective MAO-B inhibition.[21] For instance, a fluorine-substituted pyrazoline derivative showed a high selectivity index for MAO-B, making it a promising lead for developing treatments for neurodegenerative disorders.[21]

Receptor Modulation

2.2.1. Cannabinoid Receptors (CB1/CB2): Pain, Metabolism, and Inflammation

Pyrazole derivatives have been instrumental in probing the cannabinoid system.[22] The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is predominantly expressed in immune cells.[23]

-

CB1 Antagonists: The biarylpyrazole Rimonabant (SR141716A) was the first selective CB1 receptor antagonist developed.[24] Structure-activity relationship studies revealed that for potent CB1 antagonism, specific substitutions are required: a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl group at the N1-position of the pyrazole ring.[22][25]

-

CB2 Agonists: Conversely, pyrazole-based CB2 agonists are being explored as non-psychoactive anti-inflammatory and analgesic agents.[26] A tetra-substituted pyrazole was developed as a potent and selective CB2 full agonist with high oral bioavailability, showing promise in preclinical models of kidney injury and inflammation.[23]

Antimicrobial and Antiviral Targets

The pyrazole scaffold is increasingly recognized for its potential in developing novel antimicrobial agents to combat drug-resistant pathogens.[1]

-

Antibacterial Activity: Trifluoromethyl phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] These compounds appear to act as cell membrane-disrupting agents, possibly by inhibiting fatty acid biosynthesis.[1]

-

Antiviral Activity: Lenacapavir, a fused pyrazole-containing drug, is a first-in-class HIV capsid inhibitor approved for treating multidrug-resistant HIV/AIDS.[1]

Case Studies: Prominent Pyrazole-Based Drugs

The commercial success of several pyrazole-containing drugs underscores the scaffold's therapeutic importance.

| Drug Name (Brand) | Therapeutic Target(s) | Primary Indication(s) | Key Structural Feature |

| Celecoxib (Celebrex) | Selective COX-2 | Arthritis, Acute Pain | Diaryl-substituted pyrazole with a sulfonamide moiety |

| Ruxolitinib (Jakafi) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | Trisubstituted pyrazole |

| Pralsetinib (Gavreto) | RET Receptor Tyrosine Kinase | Non-Small Cell Lung Cancer, Thyroid Cancer | Contains two pyrazole units |

| Lenacapavir (Sunlenca) | HIV-1 Capsid Protein | Multidrug-Resistant HIV/AIDS | Fused pyrazole ring system |

| Sildenafil (Viagra) | PDE5 | Erectile Dysfunction, Pulmonary Hypertension | Fused pyrazolo-pyrimidinone core |

Drug Design & Discovery Strategies

The path from a pyrazole "hit" to a clinical "lead" involves a structured, iterative process of design, synthesis, and testing.

Experimental Workflow: From Hit Identification to Lead Optimization

A typical workflow for developing a novel pyrazole-based inhibitor, for example, a kinase inhibitor, follows a self-validating system.

Caption: A typical workflow for the discovery of pyrazole-based inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel substituted pyrazole compound against a target kinase.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The signal is typically detected via fluorescence, luminescence, or radioactivity.

Materials:

-

Recombinant human target kinase

-

Specific peptide substrate (e.g., biotinylated)

-

ATP (Adenosine triphosphate)

-

Test pyrazole compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., europium-labeled anti-phospho-antibody, streptavidin-allophycocyanin for HTRF)

-

384-well microplates (low-volume, white)

-

Plate reader capable of detecting the signal.

Methodology:

-

Compound Preparation: Perform a serial dilution of the test pyrazole compounds in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Prepare a DMSO-only control (0% inhibition) and a control with a known potent inhibitor or no enzyme (100% inhibition).

-

Assay Plate Preparation: Add 25 nL of each compound concentration to the wells of a 384-well plate using an acoustic liquid handler.

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Dispense 5 µL of this mix into each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. Causality: This pre-incubation step ensures that the inhibitor has sufficient time to reach equilibrium with the enzyme before the reaction is initiated.

-